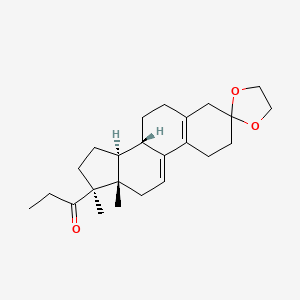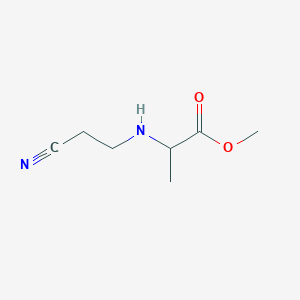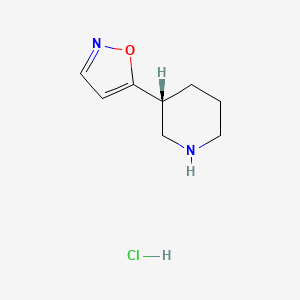
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, including a piperidine ring substituted with benzyl, trimethyl, and amine groups. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
The synthesis of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-2,5,5-trimethylpiperidin-3-one with an appropriate amine source under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups, using reagents such as alkyl halides or acyl chlorides, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans has diverse applications in scientific research:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies investigating the structure-activity relationships of piperidine derivatives, contributing to the development of new bioactive compounds.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, such as analgesics, anti-inflammatory agents, and central nervous system modulators.
Industry: It finds use in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.
Mécanisme D'action
The mechanism of action of rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. Additionally, the benzyl and trimethyl groups contribute to the compound’s binding affinity and selectivity, influencing its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans can be compared with other piperidine derivatives, such as:
1-benzyl-2,5-dimethylpiperidin-3-amine: Lacks one methyl group compared to the target compound, resulting in different steric and electronic properties.
1-benzyl-2,5,5-trimethylpiperidin-3-ol: Contains a hydroxyl group instead of an amine, leading to distinct reactivity and biological activity.
1-benzyl-2,5,5-trimethylpiperidin-3-one: Features a ketone group, which can undergo different chemical transformations compared to the amine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and trimethyl groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-benzyl-2,5,5-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3 |
Clé InChI |
CIORMUPKAICPAC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)


![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)


![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

